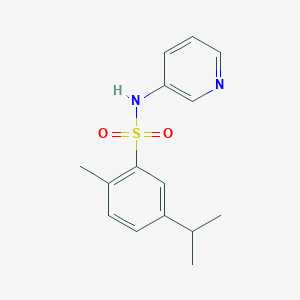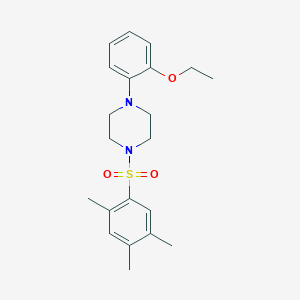![molecular formula C18H20N2O2S B350420 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole CAS No. 701288-64-4](/img/structure/B350420.png)
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole, also known as TMSI, is a chemical compound that has been widely used in various fields of scientific research. Its unique chemical structure and properties have made it a valuable tool for organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole acts as a strong electrophile due to the presence of the sulfonyl and silyl groups, which can react with nucleophiles such as alcohols and amines. The reaction mechanism involves the formation of an intermediate sulfonate ester, which can undergo further transformation through various pathways such as elimination, substitution, and rearrangement.
Biochemical and Physiological Effects:
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been reported to have low toxicity and minimal side effects in animal studies. However, the long-term effects of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole on human health are still unknown and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has several advantages as a reagent in organic synthesis, such as high selectivity, mild reaction conditions, and compatibility with a wide range of functional groups. However, 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole also has some limitations, such as the requirement of anhydrous conditions, the sensitivity to air and moisture, and the potential for side reactions.
Direcciones Futuras
There are several future directions for the research and development of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole. Firstly, the optimization of the synthesis method and the investigation of new reaction conditions can improve the yield and selectivity of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole. Secondly, the exploration of new applications of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole in organic synthesis, medicinal chemistry, and material science can expand its potential utility. Thirdly, the investigation of the mechanism of action and the biochemical and physiological effects of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can provide insights into its safety and efficacy. Finally, the development of new derivatives and analogs of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can enhance its properties and functions.
In conclusion, 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a valuable chemical compound that has been widely used in various fields of scientific research. Its unique properties and applications have made it a versatile tool for organic synthesis, medicinal chemistry, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole have been discussed in this paper. Further research and development of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can provide new opportunities for scientific exploration and innovation.
Métodos De Síntesis
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can be synthesized through a two-step process involving the reaction of 2-phenyl-4,5-dihydro-1H-imidazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine, followed by the addition of trimethylphenylsilane. The yield of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been widely used in organic synthesis as a powerful and selective reagent for the conversion of alcohols to alkyl sulfonates, which can be further transformed into various functional groups. 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has also been applied in the synthesis of natural products, pharmaceutical intermediates, and other organic compounds.
In medicinal chemistry, 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been used as a protecting group for amines and alcohols, which can improve the stability and selectivity of the target molecules. 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has also been explored as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and viral infections.
In material science, 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been used as a crosslinking agent for the preparation of polymer composites, which can enhance the mechanical and thermal properties of the materials. 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has also been used as a surface modifier for the preparation of functionalized nanoparticles and thin films.
Propiedades
IUPAC Name |
2-phenyl-1-(2,4,5-trimethylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-11-15(3)17(12-14(13)2)23(21,22)20-10-9-19-18(20)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWJPKCQTRCENU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)

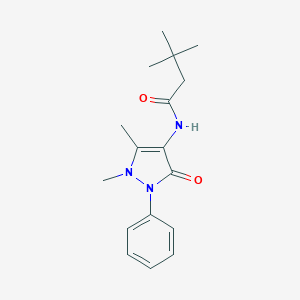


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B350366.png)
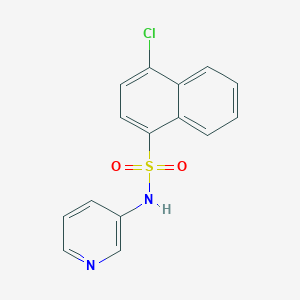
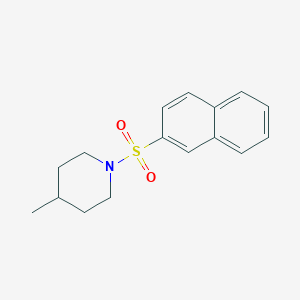

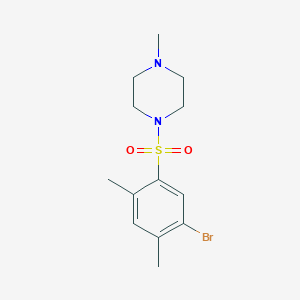

![4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]morpholine](/img/structure/B350382.png)
